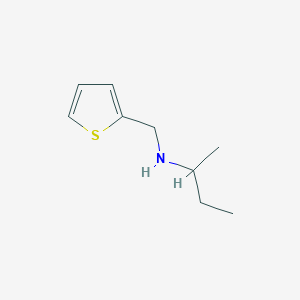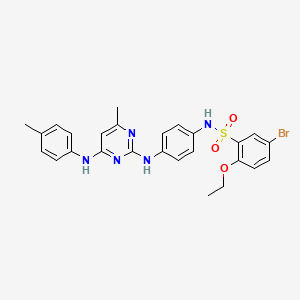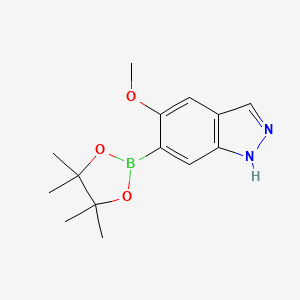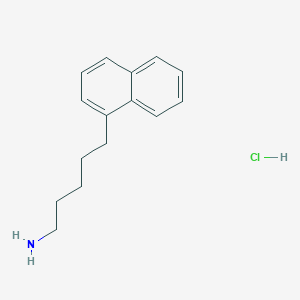
Methyl 6-formylpyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-formylpyridazine-3-carboxylate” is a chemical compound with the CAS Number: 2138100-25-9 . It has a molecular weight of 166.14 and its IUPAC name is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Structure and Interactions
Methyl 6-formylpyridazine-3-carboxylate is involved in studies focusing on its chemical structure and interactions. For instance, research on methylated 6-hydroxypyridazine-3-carboxylic acids has revealed insights into methylation effects on intermolecular interactions and lipophilicity. These studies highlight the equilibrium of lactam and lactim tautomers in solution, impacting the synthesis of methylated derivatives and the formation of specific hydrogen bonds and CH⋯O bonds in crystallized forms (Katrusiak et al., 2011).
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been a topic of interest. New synthetic routes have been developed for related compounds, like 6-methoxypyridazine-3-carboxylic acid, which involve methoxy reaction and oxidation processes (Ju Xiu-lian, 2011). Additionally, studies on the preparation of cyclic and bicyclic β-amino acids derivatives from related compounds have been conducted, offering insights into the versatility of this chemical class (A. Tishkov et al., 2002).
Biological Evaluation
Research involving the biological evaluation of derivatives of this compound has been performed. For example, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, containing related moieties, have been synthesized and evaluated for inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines (Ju Liu et al., 2020).
Antimycobacterial Activity
Alkyl 1‐heteroaryl‐1H‐1,2,3‐triazole‐4‐carboxylates synthesized from related compounds have been tested for their antimycobacterial activity, with some derivatives showing significant minimum inhibitory concentrations (B. Japelj et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 6-formylpyridazine-3-carboxylate is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets . .
Mode of Action
It’s known that various pyridazinone derivatives have shown a wide range of pharmacological activities
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of physiological effects , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
methyl 6-formylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCOPQGQTZOQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)
![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)

![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)

![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)
![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)

![4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B2406425.png)

